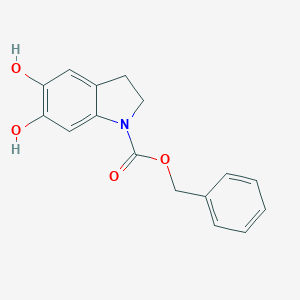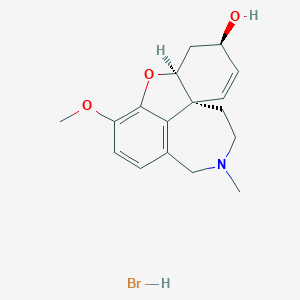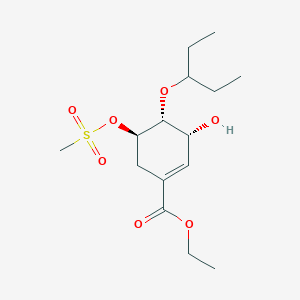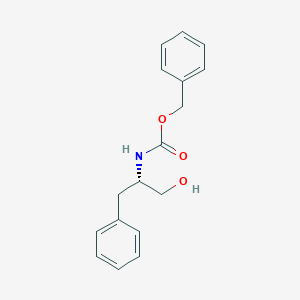
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, which is found in many plants and animals. In
Wissenschaftliche Forschungsanwendungen
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool in many different areas of research.
Wirkmechanismus
The mechanism of action of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is not fully understood, but it is believed to involve interactions with proteins and nucleic acids. It has been shown to bind to DNA and cause structural changes, which can lead to DNA damage and cell death. It may also interact with proteins involved in cell signaling and regulation, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anti-cancer agent. It can also be used as a fluorescent probe to detect DNA damage in cells. Additionally, it has been shown to bind to proteins and alter their function, which can be useful for studying protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is its versatility in scientific research applications. Its unique chemical structure and properties make it a valuable tool in many different areas of research. However, there are some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may have limited solubility in certain solvents. Additionally, its potential toxicity and effects on cells and tissues must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in this application. Additionally, it may be useful in studying the structure and function of proteins, and further research is needed to explore its potential in this area. Other potential future directions include investigating its interactions with other molecules and exploring its potential as a diagnostic tool for detecting DNA damage in cells.
In conclusion, Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a valuable tool in scientific research due to its unique chemical structure and properties. Its versatility and potential applications make it an important area of study for researchers in many different fields. Further research is needed to fully understand its mechanism of action and potential applications, but it holds promise as a tool for studying protein structure and function, as well as a potential anti-cancer agent.
Synthesemethoden
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate can be synthesized through a multi-step process that involves the reaction of indole with various reagents. One common method involves the reaction of indole with benzyl bromide in the presence of a base, followed by oxidation and esterification reactions. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Eigenschaften
CAS-Nummer |
157199-30-9 |
|---|---|
Produktname |
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-14-8-12-6-7-17(13(12)9-15(14)19)16(20)21-10-11-4-2-1-3-5-11/h1-5,8-9,18-19H,6-7,10H2 |
InChI-Schlüssel |
IOKWTWPEEJJYFC-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3 |
Synonyme |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-5,6-DIHYDROXY-,PHENYLMETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)







![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
